![molecular formula C28H18BrClO2 B2901106 2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone CAS No. 337921-37-6](/img/structure/B2901106.png)
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone (hereafter referred to as “Compound A”) is a synthetic compound that has been studied for its potential applications in scientific research.
Scientific Research Applications
Compound A has been studied for its potential applications in scientific research. It has been used in the synthesis of various biologically active molecules, including drugs, antibiotics, and other compounds. It has also been used in the synthesis of various polymers, such as polyurethanes, polyesters, and polyamides. Additionally, Compound A has been studied for its potential use in the synthesis of materials for use in fuel cells and other energy storage devices.
Mechanism of Action
Compound A has been studied for its potential mechanism of action. It has been suggested that the compound may be able to interact with various cellular components, such as proteins and enzymes, to modulate their activity. Additionally, the compound has been suggested to be able to interact with cell membranes to modulate their permeability.
Biochemical and Physiological Effects
Compound A has been studied for its potential biochemical and physiological effects. It has been suggested that the compound may be able to modulate the activity of certain enzymes, leading to changes in biochemical pathways. Additionally, the compound has been suggested to be able to interact with cell membranes to modulate their permeability, leading to changes in the transport of ions and molecules across the membrane.
Advantages and Limitations for Lab Experiments
Compound A has several advantages and limitations for lab experiments. One advantage of using Compound A is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, the compound is relatively stable and can be stored for extended periods of time. However, one limitation of using Compound A is that it is relatively expensive and may not be cost-effective for some experiments.
Future Directions
Compound A has potential for further research and development. One potential future direction is to explore the compound’s potential for use in the synthesis of new and improved drugs and antibiotics. Additionally, the compound could be studied for its potential use in the synthesis of polymers and materials for use in fuel cells and other energy storage devices. Finally, further research into the compound’s mechanism of action and biochemical and physiological effects could lead to the development of new and improved treatments for various diseases.
Synthesis Methods
Compound A can be synthesized using a two-step process. The first step involves the reaction of 4-chlorophenol with 3-bromobenzaldehyde in the presence of a base such as sodium hydroxide to form 2-[(3-bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone. The second step involves the reaction of the intermediate with a Grignard reagent such as ethylmagnesium bromide to form the desired product.
properties
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-7-(4-chlorophenoxy)-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18BrClO2/c29-20-9-4-6-18(16-20)17-24-26(19-7-2-1-3-8-19)23-10-5-11-25(27(23)28(24)31)32-22-14-12-21(30)13-15-22/h1-17,26H/b24-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMNEGHZTXSVJI-ULJHMMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)C2=CC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)OC4=CC=C(C=C4)Cl)C(=O)/C2=C\C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromophenyl)methylene]-7-(4-chlorophenoxy)-3-phenyl-1-indanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

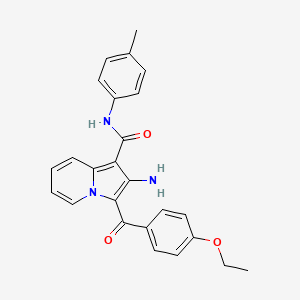
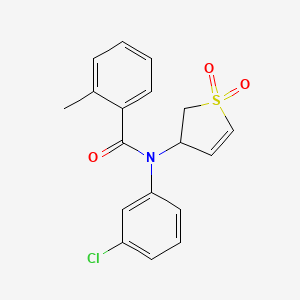
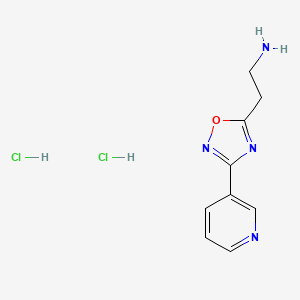

![Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride](/img/no-structure.png)
![8-fluoro-5-(3-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2901032.png)
![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine](/img/structure/B2901035.png)

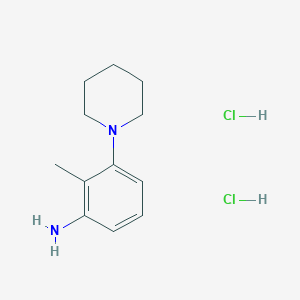
![N-benzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2901041.png)
![4,6-Dimethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinonitrile](/img/structure/B2901042.png)
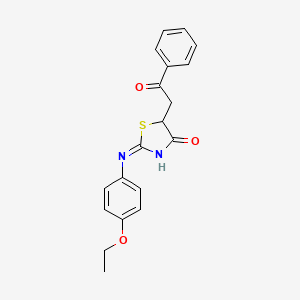
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2901045.png)
![2-(4-Methylphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2901046.png)